molecular formula C7H4ClF3S B8067462 2-Chloro-6-(trifluoromethyl)benzenethiol

2-Chloro-6-(trifluoromethyl)benzenethiol

Cat. No.: B8067462
M. Wt: 212.62 g/mol
InChI Key: YPARHZMUTQQTQV-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzenethiol is a substituted aromatic thiol characterized by a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring, with a thiol (-SH) functional group. This compound is of interest in organic synthesis, agrochemicals, and pharmaceuticals due to its electron-withdrawing substituents, which influence reactivity and stability. The available literature primarily focuses on structurally related benzothiazoles and pyridine derivatives, which share similar substituents but differ in functional groups (e.g., benzothiazole rings vs. thiols). Below, we analyze these analogs to infer properties and applications relevant to this compound.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPARHZMUTQQTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)benzenethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto a chlorobenzene derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable thiol reagent reacts with a chlorobenzene derivative under basic conditions. The reaction can be carried out using reagents such as sodium hydrosulfide (NaSH) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzene derivative without the thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3) can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzene derivatives without the thiol group.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)benzenethiol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Effects

The trifluoromethyl and chloro substituents are common in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity. Below is a comparison of key analogs:

Table 1: Key Properties of Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Functional Group Source
2-Chloro-6-(trifluoromethyl)benzothiazole 159870-86-7 C₈H₃ClF₃NS 237.63 258 1.566 Benzothiazole
2-Chloro-6-(trifluoromethoxy)benzothiazole 133840-96-7 C₈H₃ClF₃NOS 269.62 Not reported Not reported Benzothiazole, ether
2-Chloro-6-(trifluoromethyl)pyridine N/A C₆H₃ClF₃N 197.55 Not reported Not reported Pyridine
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 C₈H₃Cl₂F₃O₂ 267.01 Not reported Not reported Benzoyl chloride
Key Observations:

Functional Group Impact :

  • Benzothiazoles (e.g., 159870-86-7) exhibit higher molecular weights and boiling points compared to pyridine derivatives due to their fused-ring structure .
  • Thiol vs. Benzothiazole : The thiol (-SH) group in benzenethiols increases acidity (pKa ~6–8) compared to benzothiazoles, which are less acidic but more thermally stable .

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Enhances electronegativity and resistance to oxidation, making derivatives useful in herbicides and pharmaceuticals .
  • Chloro (-Cl) : Improves halogen bonding interactions, influencing crystallization and binding in drug design .
Table 2: Market and Application Comparison
Compound Type Primary Applications Market Trends (2025–2031) Key Suppliers
Benzothiazoles Agrochemicals, dyes Stable growth (~3.5% CAGR) Fluorochem, ChemExper
Pyridine derivatives Insecticides, pharmaceuticals High growth (~4.8% CAGR) Huimeng Bio-tech, Nanjing Lynsci
Benzoyl chlorides Polymerization catalysts, surfactants Moderate growth (~2.7% CAGR) Biopharmacule

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